1-(2,2-dimethoxyethyl)azetidine
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Overview
Description
1-(2,2-Dimethoxyethyl)azetidine is a nitrogen-containing heterocyclic compound with the molecular formula C7H15NO2. This compound features a four-membered azetidine ring substituted with a 2,2-dimethoxyethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,2-Dimethoxyethyl)azetidine can be synthesized through various methods. One common approach involves the alkylation of azetidine with 2,2-dimethoxyethyl halides under basic conditions. Another method includes the cyclization of appropriate precursors, such as amino alcohols, using dehydrating agents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Dimethoxyethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various N-substituted azetidines.
Scientific Research Applications
1-(2,2-Dimethoxyethyl)azetidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,2-dimethoxyethyl)azetidine involves its interaction with various molecular targets. The compound’s azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate enzymatic activity and cellular pathways, contributing to its bioactivity .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and stability.
Uniqueness: 1-(2,2-Dimethoxyethyl)azetidine stands out due to its balanced ring strain, which provides a unique combination of stability and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable scaffold in medicinal chemistry .
Properties
CAS No. |
1849341-13-4 |
---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.2 |
Purity |
95 |
Origin of Product |
United States |
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